(S)-Bufuralol is derived from the class of organic compounds known as benzofurans, characterized by a benzene ring fused to a furan ring. This structural classification places it within various subclasses, including aralkylamines and secondary alcohols . The compound is not currently approved for clinical use in the United States, but it remains an experimental compound with ongoing research interest .
Other synthetic routes may involve the use of tert-butylamine in the presence of specific reagents that facilitate the formation of the benzofuran structure while ensuring the correct stereochemistry at the chiral centers.
The molecular structure of (S)-Bufuralol features a complex arrangement that includes a tert-butyl group attached to an amino group, along with a benzofuran moiety. The IUPAC name for this compound is 2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol .
Key structural data includes:
The three-dimensional structure can be visualized using various computational chemistry tools that illustrate its stereochemistry and spatial orientation.
(S)-Bufuralol participates in several chemical reactions typical of beta-blockers. These include:
Additionally, studies have shown that bufuralol can interact with other pharmacological agents, influencing its efficacy and safety profile .
(S)-Bufuralol acts primarily as an antagonist at beta-adrenergic receptors, specifically targeting both beta-1 and beta-2 subtypes. By blocking these receptors, (S)-Bufuralol reduces heart rate and myocardial contractility, leading to decreased oxygen demand by the heart muscle. This mechanism makes it potentially useful in managing conditions such as hypertension and angina pectoris.
(S)-Bufuralol exhibits several notable physical properties:
Chemical properties include:
(S)-Bufuralol has been investigated for its potential applications in:
Further studies are required to fully elucidate its therapeutic potential and safety profile in clinical settings.
(S)-Bufuralol is a non-selective β-adrenoceptor antagonist with distinct activity profiles at β₁ and β₂ subtypes. As a competitive antagonist, it inhibits catecholamine binding, thereby reducing cardiac contractility (β₁) and bronchial smooth muscle relaxation (β₂). In human exercise studies, (S)-Bufuralol (15–120 mg) significantly lowered exercise heart rate for >24 hours, demonstrating potent and sustained β-blockade. Its potency at β₂-receptors is comparable to the parent racemate, but it exhibits greater β₁-inhibition than its (R)-isomer or 7-substituted metabolites [1] [2] [4].
Key research findings:
Table 1: Beta-Adrenoceptor Antagonism Profile of (S)-Bufuralol
| Parameter | β₁-Receptor | β₂-Receptor | Experimental Model |
|---|---|---|---|
| Relative Potency | High | Moderate | Rat atrial/uterine tissue [1] |
| Onset (oral) | 1–2 hours | 1–2 hours | Human exercise testing [2] |
| Duration | >24 hours | 6–8 hours | Human exercise testing [2] [4] |
| Metabolite Contribution | Low (alcohol metabolite) | High (ketone metabolite) | Hepatic metabolism studies [1] |
The S-configuration at the hydroxyamine side chain is critical for high-affinity β-adrenoceptor binding. (S)-Bufuralol exhibits 10–50× greater affinity for both β₁ and β₂ receptors than its (R)-enantiomer, with the most pronounced stereodifferentiation at β₁-subtypes. This arises from optimal hydrogen bonding between the (S)-isomer’s hydroxyl group and Asn-293 in the β₁-receptor binding pocket, a interaction sterically hindered in the (R)-form [1] [7].
Mechanistic insights:
Table 2: Stereoselective Binding and Pharmacokinetics
| Parameter | (S)-Bufuralol | (R)-Bufuralol | Biological Significance |
|---|---|---|---|
| β₁ Kᵢ (nM) | 0.8 | 40 | 50× tighter β₁-binding [1] [7] |
| β₂ Kᵢ (nM) | 2.1 | 22 | 10× tighter β₂-binding [1] |
| Plasma AUC | 215 ng·h/mL | 93 ng·h/mL | Higher systemic exposure [7] |
| Primary Metabolism | Aromatic hydroxylation | Aliphatic hydroxylation | Pathway divergence affects metabolite activity [7] |
(S)-Bufuralol exhibits partial agonist activity (PIA) at β₁-adrenoceptors, a property modulated by receptor density and baseline sympathetic tone. Unlike full antagonists, it stabilizes an intermediate receptor conformation that permits Gₛ-protein coupling and subsequent cAMP generation, albeit with 15–20% efficacy versus isoproterenol. This manifests as attenuated resting bradycardia in humans [1] [2].
Molecular basis of PIA:
PIA regulation mechanisms:
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: